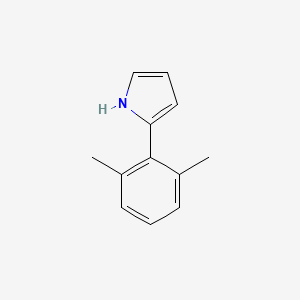
2-(2,6-Dimethylphenyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethylphenyl)pyrrole is an organic compound with the molecular formula C12H13N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the second position of the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 2,5-dicarbonyl compound reacts with an amine. For this compound, the starting materials typically include 2,6-dimethylbenzaldehyde and a suitable amine under acidic conditions .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,6-dimethylphenyl is coupled with a halogenated pyrrole in the presence of a palladium catalyst . This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its scalability and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
化学反应分析
Types of Reactions
2-(2,6-Dimethylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrrole derivatives.
Substitution: Nitro- and halogen-substituted pyrroles.
科学研究应用
2-(2,6-Dimethylphenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 2-(2,6-Dimethylphenyl)pyrrole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as a kinase inhibitor, where it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, stabilizing the inhibitor-protein complex.
相似化合物的比较
2-(2,6-Dimethylphenyl)pyrrole can be compared with other similar compounds, such as:
2-Phenylpyrrole: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.
2-(2,4-Dimethylphenyl)pyrrole: Has methyl groups at different positions on the phenyl ring, affecting its reactivity and interactions.
2-(2,6-Dimethylphenyl)imidazole: Contains an imidazole ring instead of a pyrrole ring, leading to different chemical behavior and applications.
The unique structural features of this compound, such as the specific positioning of the methyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
属性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11/h3-8,13H,1-2H3 |
InChI 键 |
YSZCUCBHKQJRHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
![Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722368.png)
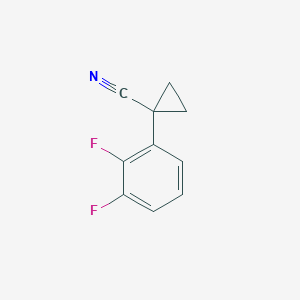
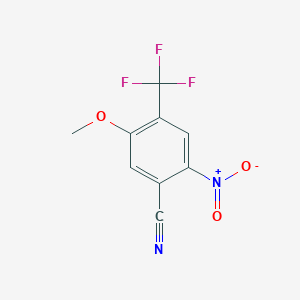

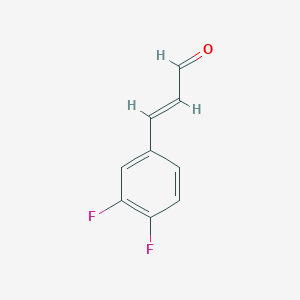
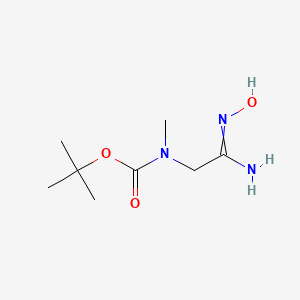

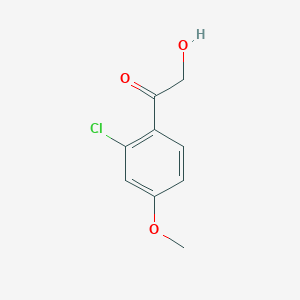

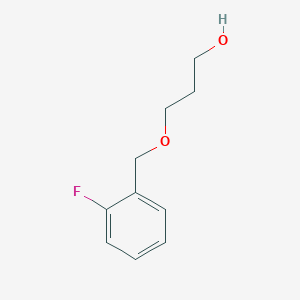
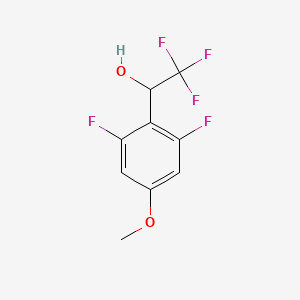

![4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B11722454.png)
